molecular formula C11H17NO4S B040978 (R)-3-Aminotetrahydrofuran tosylate CAS No. 111769-27-8

(R)-3-Aminotetrahydrofuran tosylate

Cat. No. B040978
M. Wt: 259.32 g/mol
InChI Key: BZXPLADBSZWDIH-FZSMXKCYSA-N
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Description

Synthesis Analysis

The synthesis of (R)-3-Aminotetrahydrofuran tosylate involves several key steps, starting from (S)-3-hydroxyltetrahydrofuran. Acylation with 4-methylbenzensulfonyl chloride, followed by substitution with NaN3 and reduction with Zn/NH4Cl, has been shown to yield high quantities of the target amine. This method is considered more economical compared to previously reported methods (Yang Jianping, 2012).

Molecular Structure Analysis

The molecular structure of (R)-3-Aminotetrahydrofuran tosylate is characterized by its cyclic ether backbone, which imparts certain stereochemical properties conducive to selective chemical reactions. The application of IR, HNMR, and MS techniques confirms the structure and purity of the synthesized compound, underscoring its significance in synthetic routes (Yang Jianping, 2012).

Chemical Reactions and Properties

(R)-3-Aminotetrahydrofuran tosylate participates in a variety of chemical reactions, including cycloadditions, that enable the efficient synthesis of polysubstituted 3-aminopyrroles and 1,2-dihydropyrazines. These reactions are facilitated by the compound's ability to act as a [2C]-component, highlighting its versatility in synthesizing nitrogen-containing heterocycles (Yuanhao Wang, Xiaoqiang Lei, Yefeng Tang, 2015).

Physical Properties Analysis

The physical properties of (R)-3-Aminotetrahydrofuran tosylate, such as its solubility, melting point, and stability, are crucial for its handling and application in various chemical syntheses. While specific studies focusing solely on these aspects are limited, the compound's stability under various conditions is inferred through its successful use in multiple synthetic routes, indicating robustness and reliability as a synthetic intermediate.

Chemical Properties Analysis

The chemical properties of (R)-3-Aminotetrahydrofuran tosylate, including reactivity with different chemical groups and participation in stereoselective transformations, underscore its utility in organic synthesis. Its ability to undergo reactions under mild conditions while maintaining stereochemical integrity makes it a valuable compound for constructing complex organic molecules with precise spatial arrangements (Yuanhao Wang, Xiaoqiang Lei, Yefeng Tang, 2015).

Scientific Research Applications

Synthesis of Aminotetrahydrofuran Derivatives

(R)-3-Aminotetrahydrofuran tosylate serves as a precursor in the synthesis of various aminotetrahydrofuran derivatives. One study demonstrates the synthesis of (R)-3-aminotetrahydrofuran using (S)-3-hydroxyltetrahydrofuran, highlighting a method that is more economical than previously reported methods (Yang Jianping, 2012). Such derivatives are crucial in organic synthesis, serving as building blocks for more complex molecules.

Cycloaddition Reactions

(R)-3-Aminotetrahydrofuran tosylate is utilized in cycloaddition reactions, enabling the efficient synthesis of polysubstituted 3-aminopyrroles and 1,2-dihydropyrazines. This application is demonstrated in a study involving Rh(II)-catalyzed formal [3+2] and [3+3] cycloadditions (Yuanhao Wang, Xiaoqiang Lei, Yefeng Tang, 2015). The ability to form these structures efficiently is valuable in the synthesis of complex organic molecules with potential biological activities.

Functionalized Aminotetrahydrofuran Synthesis

Research on acid-mediated transformations of enantiopure dihydro-2H-1,2-oxazines into functionalized aminotetrahydrofuran derivatives reveals two new routes. These transformations yield derivatives that are promising ligands for selectin inhibition studies, indicating potential biomedical applications (Vjekoslav Dekaris, Bettina Bressel, H. Reissig, 2010).

Ligand Synthesis for DNA/RNA Binding Studies

The synthesis of sugar-derived cyclic β-amino acids from (R)-3-Aminotetrahydrofuran tosylate serves as a foundation for designing foldamers and biomimetic structures. A study reports the synthesis of C-activated N-Fmoc-protected trans-(2S,3S)-3-aminotetrahydrofuran-2-carboxylic acid, leading to new peptide nucleic acids (PNAs) with excellent DNA binding affinity and specificity. This demonstrates the potential of (R)-3-Aminotetrahydrofuran tosylate derivatives in nucleic acid research and therapeutic applications (Pitchanun Sriwarom, Panuwat Padungros, T. Vilaivan, 2015).

Enantioselective Synthesis

(R)-3-Aminotetrahydrofuran tosylate is involved in the enantioselective synthesis of biologically active compounds, as illustrated by the efficient synthesis of (R)-3-aminothiolane, a vital building block for synthesizing biologically active molecules. This underscores the importance of (R)-3-Aminotetrahydrofuran tosylate in the synthesis of enantiomerically pure compounds with potential pharmaceutical applications (Xianhua Pan, Xiao-Le Tao, Libo Ruan, Yiming Li, W. Ou, F. Liu, 2011).

properties

IUPAC Name

4-methylbenzenesulfonic acid;(3R)-oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C4H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;5-4-1-2-6-3-4/h2-5H,1H3,(H,8,9,10);4H,1-3,5H2/t;4-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXPLADBSZWDIH-FZSMXKCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1COCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1COC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557885
Record name 4-Methylbenzene-1-sulfonic acid--(3R)-oxolan-3-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Aminotetrahydrofuran tosylate

CAS RN

111769-27-8
Record name 4-Methylbenzene-1-sulfonic acid--(3R)-oxolan-3-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-3-Aminotetrahydrofuran p-toluenesulfonate salt
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